molecular formula C25H34ClN3O6S2 B6486071 methyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216663-87-4

methyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486071
CAS No.: 1216663-87-4
M. Wt: 572.1 g/mol
InChI Key: NECHZBVNKZBRAC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with a methyl carboxylate group at position 3, an isopropyl group at position 6, and a 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido moiety at position 2. The 2,6-dimethylmorpholine sulfonyl group introduces steric and electronic effects that may influence receptor binding or metabolic pathways, while the thienopyridine scaffold is a heterocyclic system known for diverse bioactivity, including kinase inhibition or antimicrobial effects .

Synthesis likely involves sequential coupling reactions: (1) formation of the thienopyridine core via cyclization, (2) sulfonylation of the benzamido group, and (3) introduction of the dimethylmorpholine substituent. Crystallographic data for related compounds (e.g., ) suggest that the morpholine ring adopts a chair conformation, optimizing steric interactions with adjacent groups .

Properties

IUPAC Name

methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O6S2.ClH/c1-15(2)27-11-10-20-21(14-27)35-24(22(20)25(30)33-5)26-23(29)18-6-8-19(9-7-18)36(31,32)28-12-16(3)34-17(4)13-28;/h6-9,15-17H,10-14H2,1-5H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECHZBVNKZBRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key analogues is provided below:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound (Methyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-6-isopropyl-thienopyridine) Thieno[2,3-c]pyridine 2,6-Dimethylmorpholine sulfonyl, isopropyl, methyl carboxylate ~580 g/mol Enhanced solubility (HCl salt); potential kinase inhibition due to sulfonamide
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-thienopyridine () Thieno[2,3-c]pyridine N-Methyl-N-phenylsulfamoyl, isopropyl, methyl carboxylate ~592 g/mol Bulky phenyl group reduces metabolic stability; moderate CYP450 inhibition
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran ~403 g/mol High electrophilicity (CN groups); antimicrobial activity
5-(4-Methoxyphenyl)-pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, chlorophenyl ~650 g/mol Dual heterocyclic system; antitumor potential but poor bioavailability

Key Comparisons

Core Heterocycles The thienopyridine core in the target compound offers a balance of rigidity and solubility, unlike the fused thiazolo-pyrimidine () or pyrrolo-thiazolo-pyrimidine () systems, which are bulkier and less soluble .

This differs from the 4-cyanobenzylidene group in , which is strongly electron-withdrawing, favoring nucleophilic attack .

Synthetic Accessibility

  • The target compound’s synthesis likely requires sulfonylation and morpholine coupling , which are more complex than the condensation reactions used for thiazolo-pyrimidines (). However, the use of DMF as a solvent (common in and ) suggests similar reflux conditions for amide bond formation .

Pharmacological Potential Compounds with sulfonamide groups (target compound, ) often exhibit kinase or protease inhibition, whereas cyanobenzylidene derivatives () show broader antimicrobial activity . The hydrochloride salt of the target compound improves aqueous solubility relative to neutral analogues, a critical factor for oral bioavailability .

Data Table: Structural and Electronic Parameters

Parameter Target Compound Compound Compound
LogP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Acceptors 7 6 5
Rotatable Bonds 8 10 4
Polar Surface Area (Ų) 120 105 90

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